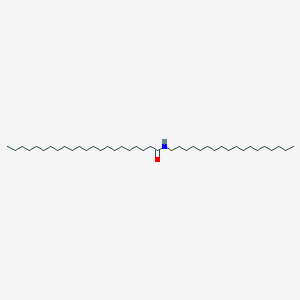

N-Octadecyldocosanamide

Description

Significance of Long-Chain Amides in Contemporary Scientific Inquiry

Long-chain amides, a class of lipids, are gaining prominence in scientific research due to their diverse functionalities. researchgate.net Their amphiphilic nature, arising from a polar amide head group and a nonpolar hydrocarbon tail, allows them to self-assemble into ordered structures, making them valuable in materials science. researchgate.net These compounds are investigated for their roles as lubricants, slip agents, and corrosion inhibitors. researchgate.netgoogle.com In biological systems, fatty acid amides are recognized for a wide range of activities, including signaling and regulation. gerli.com The extended alkyl chains in very long-chain amides like N-Octadecyldocosanamide lead to enhanced van der Waals interactions, which can result in higher melting points and distinct self-assembly behaviors compared to their shorter-chain counterparts. researchgate.net

Historical Context of N-Alkylamides in Research and Development

The study of N-alkylamides has a rich history, initially driven by their discovery in natural products and their diverse biological activities. nih.gov For decades, research focused on their roles in plant biochemistry and pharmacology. nih.gov In more recent years, the focus has expanded to their application in materials science and polymer chemistry. acs.orgacs.org The ability of the amide group to form strong hydrogen bonds has been a key factor in their investigation for creating structured materials. researchgate.net The synthesis of various N-alkylamides has been explored to understand how the length and structure of the alkyl chains influence their physical and chemical properties. acs.org

Scope and Research Trajectory for this compound Studies

Currently, specific research on this compound is in its nascent stages, with much of the available information being general to the broader class of long-chain amides. The primary trajectory for future studies will likely involve a detailed characterization of its unique properties and the exploration of its potential applications. Key areas of investigation are expected to include its use as a structure-directing agent in the synthesis of porous materials like zeolites and metal-organic frameworks, its efficacy as a corrosion inhibitor, particularly in challenging environments such as brine fluids, and its potential role in modifying the properties of polymers. acs.orgjecst.orgnih.govresearchgate.net The synthesis of this compound is typically achieved through the amidation of docosanoic acid with octadecylamine (B50001). researchgate.net

Interdisciplinary Research Paradigms Involving this compound

The unique properties of this compound position it at the intersection of several scientific disciplines, fostering interdisciplinary research.

Materials Science and Engineering: The long alkyl chains and hydrogen-bonding capabilities of this compound make it a candidate for developing novel materials with tailored properties, such as advanced coatings, lubricants, and functional polymers. nus.edu.sg Its potential as a structure-directing agent is of significant interest for creating materials with specific porosities for catalysis and separation applications. acs.orgresearchgate.netacs.orgresearchgate.netdicp.ac.cn

Polymer Chemistry: this compound can be investigated as an additive to modify the surface properties and processability of polymers. Its incorporation could enhance slip, reduce friction, and act as a mold release agent. acs.org

Corrosion Science: The film-forming properties of long-chain amides suggest that this compound could be an effective corrosion inhibitor, particularly for protecting metals in aggressive environments like those found in the oil and gas industry. jecst.orgnih.govscispace.comwhiterose.ac.uk

Data Tables

Table 1: General Physicochemical Properties of Related Long-Chain Amides

| Property | Value (for Docosanamide) | Reference |

| Molecular Formula | C22H45NO | chemsrc.com |

| Molecular Weight | 339.6 g/mol | chemsrc.com |

| Melting Point | 110-113 °C | chemsrc.com |

| Boiling Point | 471.1 ± 13.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 238.7 ± 19.8 °C | chemsrc.com |

| Density | 0.9 ± 0.1 g/cm³ | chemsrc.com |

Properties

CAS No. |

41521-16-8 |

|---|---|

Molecular Formula |

C40H81NO |

Molecular Weight |

592.1 g/mol |

IUPAC Name |

N-octadecyldocosanamide |

InChI |

InChI=1S/C40H81NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H,41,42) |

InChI Key |

SVCKESZOKLIWKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in N Octadecyldocosanamide Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools in the study of N-Octadecyldocosanamide, providing detailed information about its chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of amides like this compound. sapub.org Due to the partial double bond character of the C-N bond in the amide group, free rotation is restricted, leading to distinct NMR signals for atoms near the amide linkage. pku.edu.cnnanalysis.com

In ¹H NMR spectra of long-chain amides, characteristic signals can be observed. The protons on the α-carbons to the carbonyl group and the nitrogen atom typically appear at specific chemical shifts. For instance, in similar long-chain amides, the α-CH₂ protons adjacent to the carbonyl group and the α-CH₂ protons adjacent to the amide nitrogen show distinct resonances. The long aliphatic chains (octadecyl and docosyl) produce a large, complex signal in the upfield region of the spectrum.

Carbon-13 NMR provides further structural detail by identifying the chemical environment of each carbon atom. Key resonances include those for the carbonyl carbon (C=O) and the carbons of the long alkyl chains. The chemical shifts of these carbons are influenced by their position relative to the amide functional group.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts for key protons.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 5.3 - 5.5 | Triplet |

| α-CH ₂ (next to C=O) | 2.1 - 2.3 | Triplet |

| α-CH ₂ (next to NH) | 3.1 - 3.3 | Quartet |

| -(CH ₂)n- (chain) | 1.2 - 1.4 | Multiplet |

| -CH ₃ (terminal) | 0.8 - 0.9 | Triplet |

| This table is illustrative and actual chemical shifts may vary based on solvent and experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information on the functional groups present in a molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups and is excellent for identifying the characteristic vibrations of the amide group in this compound. nih.gov Key absorption bands include:

N-H Stretch: A prominent band typically appears in the region of 3300-3500 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption is observed around 1640 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. mdpi.commdpi.com

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found near 1550 cm⁻¹.

C-H Stretches: Strong absorptions from the long aliphatic chains are seen in the 2850-2960 cm⁻¹ region. mdpi.com

Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. nih.govmdpi.com It is particularly useful for analyzing the non-polar hydrocarbon backbone of this compound. Raman spectra of long-chain fatty acids and their derivatives show strong signals corresponding to C-C stretching and CH₂/CH₃ bending modes in the fingerprint region. mdpi.comrsc.org The intensity of signals from aliphatic groups increases with the length of the chain. nih.gov

A comparative table of expected vibrational frequencies for this compound is provided below.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak or absent |

| C-H Stretches (aliphatic) | 2850 - 2960 | 2800 - 3000 |

| C=O Stretch (Amide I) | ~1640 | ~1640 |

| N-H Bend (Amide II) | ~1550 | Weak or absent |

| C-C Stretches (aliphatic) | Weak | Strong signals in fingerprint region |

| This table is illustrative and actual frequencies can be influenced by the physical state of the sample and intermolecular interactions. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. sapub.org The choice of ionization technique, either "hard" or "soft," significantly influences the resulting mass spectrum. acdlabs.com

Soft Ionization (e.g., ESI, MALDI): These techniques impart less energy to the molecule, resulting in a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) and minimal fragmentation. acdlabs.com This is useful for accurately determining the molecular weight of this compound.

Hard Ionization (e.g., EI): Electron impact ionization is more energetic and causes extensive fragmentation of the molecule. acdlabs.com The resulting fragmentation pattern is reproducible and provides a "fingerprint" that can be used for structural elucidation. acdlabs.comgbiosciences.com Common fragmentation pathways for long-chain amides involve cleavage of the C-C bonds along the alkyl chains and cleavage adjacent to the amide group. libretexts.org Analysis of these fragments can confirm the lengths of the octadecyl and docosyl chains. libretexts.orgnih.gov

Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure by selecting a specific precursor ion and inducing its fragmentation to produce a second-generation spectrum of product ions. nih.gov

UV-Vis Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample. technologynetworks.comamazonaws.com The amide functional group in this compound contains non-bonding electrons on the oxygen and nitrogen atoms and π electrons in the carbonyl group. These can undergo n → π* and π → π* electronic transitions upon absorption of UV radiation, typically in the range of 180-240 nm. amazonaws.comresearchgate.net

While UV-Vis spectra are generally broad and lack high specificity for detailed structural identification, they are highly effective for quantitative analysis. bioglobax.com By creating a calibration curve of absorbance versus concentration using standards of known concentration, the amount of this compound in a sample can be accurately determined. The wavelength of maximum absorbance (λmax) is chosen for this analysis to ensure the highest sensitivity. technologynetworks.com

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and quantification of this compound. rotachrom.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound. researchgate.netbepls.com The development of a robust HPLC method is crucial for achieving accurate and reproducible results. chromatographyonline.com

A typical HPLC system for the analysis of this compound would employ reversed-phase chromatography. chromatographyonline.com In this mode, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is more polar. waters.com Due to its long, non-polar alkyl chains, this compound will be strongly retained on a C18 column.

Method Development Considerations:

Column: A C18 (n-octadecylsilyl) column is a common choice for separating hydrophobic molecules. waters.com

Mobile Phase: A gradient elution is often necessary for complex samples, starting with a more polar mobile phase and gradually increasing the proportion of a non-polar organic solvent (e.g., acetonitrile (B52724) or methanol) to elute the strongly retained this compound. chromatographyonline.com The mobile phase may also contain additives like formic acid to improve peak shape. chromatographyonline.com

Detection: A UV detector is commonly used, set to the λmax of the amide chromophore. chromatographyonline.com If higher specificity is required, an HPLC system can be coupled to a mass spectrometer (LC-MS).

System Suitability: Before analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately. Parameters such as theoretical plates (N), tailing factor (T), and resolution (Rs) are evaluated. gyanvihar.org

An example of typical HPLC parameters for the analysis of long-chain amides is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at ~210 nm |

| Injection Volume | 10 µL |

| These parameters serve as a starting point and would require optimization for the specific application. |

Gas Chromatography (GC) for Volatile By-products and Related Compounds

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.com In the context of this compound synthesis and degradation studies, GC is invaluable for the detection and quantification of volatile impurities, unreacted starting materials, and low molecular weight decomposition products. The synthesis of this compound typically involves the reaction of octadecylamine (B50001) and docosanoic acid (or its derivatives), and residual amounts of these precursors or related volatile side-products can be monitored using GC.

The process involves injecting the sample, often after derivatization to increase volatility, into a heated injection port. An inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through a capillary column. chemijournal.com The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster. thermofisher.com

For the analysis of potential volatile by-products associated with this compound, a high-temperature GC column would be necessary. Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification. sigmaaldrich.comthermofisher.com Headspace GC, a technique where the vapor above a sample is injected, is particularly useful for analyzing trace volatile organic compounds (VOCs) without introducing the non-volatile this compound matrix into the instrument. nih.gov

Table 1: Potential Volatile Compounds in this compound Analysis by GC

| Compound | Potential Origin | Boiling Point (°C) | Typical GC Column Phase |

|---|---|---|---|

| Octadecylamine | Unreacted starting material | 349 | High-temperature polysiloxane |

| Docosanoic Acid | Unreacted starting material | 356 (at 100 mmHg) | High-temperature, polar (e.g., wax-type) |

| Shorter-chain alkanes | Thermal decomposition product | Variable | Non-polar (e.g., 5% phenyl polysiloxane) |

| Shorter-chain nitriles | Thermal decomposition product | Variable | Mid-polarity (e.g., 50% phenyl polysiloxane) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.gov For a high molecular weight, low-volatility compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable hyphenated technique. GC-MS is primarily used for the volatile components as described previously. chemijournal.comajpaonline.com

LC-MS combines the potent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer, providing molecular weight and structural information. researchgate.net This is essential for confirming the identity of this compound and identifying related long-chain amides or impurities in a sample matrix. nih.govfrontiersin.org For instance, a reverse-phase HPLC method would separate compounds based on hydrophobicity, which is ideal for a homologous series of fatty acid amides.

Following separation, the eluent is introduced into the MS source. Electrospray Ionization (ESI) is a common ionization technique for such molecules, as it is a soft method that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. arvojournals.org This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions to confirm the structure. nih.gov

Table 2: Illustrative LC-MS Parameters for Fatty Acid Amide Analysis

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid | Elution of analytes |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of gas-phase ions [M+H]⁺ |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap | High-resolution mass measurement |

| Scan Mode | Full Scan (m/z 100-1500) | Detection of all ions in a mass range |

| MS/MS Collision Energy | 10-40 eV | Structural elucidation through fragmentation |

Data based on typical methods for long-chain fatty acid amides. frontiersin.orgarvojournals.org

Thermal Analysis Methodologies

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of materials. wikipedia.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com For this compound, DSC provides critical data on its melting point, crystallization temperature, and the enthalpy associated with these phase transitions. nih.gov

A small, weighed amount of the sample is sealed in a pan, and heated or cooled at a controlled rate. The resulting thermogram plots heat flow against temperature. An endothermic event, like melting, appears as a peak, while an exothermic event, like crystallization, appears as a valley. mdpi.com The peak temperature (Tm) is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the crystalline structure. Such data are crucial for understanding the material's polymorphism and crystalline perfection.

Table 3: Representative DSC Data for a Long-Chain Fatty Amide

| Parameter | Heating Cycle | Cooling Cycle |

|---|---|---|

| Onset Temperature (°C) | ~95-105 | ~90-100 |

| Peak Temperature (°C) | ~100-110 (Melting, Tm) | ~95-105 (Crystallization, Tc) |

| Enthalpy (J/g) | ~180-220 (ΔHfus) | ~ -180 to -220 (ΔHcrys) |

Values are hypothetical, based on the expected properties of a C40 amide.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. wikipedia.orgeltra.com The resulting data are presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss. netzsch.com

For this compound, TGA identifies the temperature at which degradation begins, the rate of decomposition, and the amount of residual mass. torontech.com The sample is heated at a constant rate in a furnace, typically under an inert nitrogen atmosphere to study thermal decomposition, or in air to study oxidative stability. eltra.com A stable material shows a flat TGA curve, while a mass loss step indicates decomposition. netzsch.com The onset temperature of this mass loss is a key indicator of the material's upper use temperature. wikipedia.org For a long-chain amide, decomposition might occur in one or multiple steps, potentially involving the cleavage of the amide bond and the breakdown of the long alkyl chains. mdpi.com

Table 4: Expected TGA Results for this compound in an Inert Atmosphere

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|---|

| Initial Mass | 25 - ~300 | 0 | Thermally stable region |

| Decomposition Onset (Td) | ~300 - 320 | ~5 | Beginning of thermal degradation |

| Major Decomposition | ~320 - 450 | ~95 | Scission of amide bond and breakdown of hydrocarbon chains |

| Final Residue | > 450 | < 5 | Char residue |

Values are hypothetical, based on the expected properties of a long-chain aliphatic amide.

Microscopic and Morphological Characterization Techniques

Electron Microscopy (SEM, TEM) for Nanostructure Visualization

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. researchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information for the characterization of this compound. azooptics.comlabmanager.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. mdpi.com An electron beam scans the surface of the sample, and detectors collect the secondary or backscattered electrons to form an image. azooptics.com For this compound, SEM is used to study the size, shape, and surface features of its crystals or powder particles. It can reveal information about the crystal habit (e.g., plates, needles), degree of aggregation, and surface smoothness. mdpi.com

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of a material. nih.gov A beam of electrons is transmitted through an ultra-thin sample. mdpi.com TEM can reveal details about the crystallinity, presence of defects, and the arrangement of molecules in crystalline domains. researchgate.net To analyze this compound with TEM, the sample would need to be prepared as a very thin film or dispersed as nanoparticles on a support grid. nih.gov

Table 5: Comparison of SEM and TEM for this compound Characterization

| Technique | Information Obtained | Sample Preparation | Typical Resolution |

|---|---|---|---|

| SEM | Particle size/distribution, crystal morphology, surface texture, aggregation | Mounted on a stub and sputter-coated with a conductive layer (e.g., gold) | ~1-10 nm |

| TEM | Internal crystal structure, lattice fringes, defects, nanoparticle shape | Dispersion of nanoparticles on a grid or ultramicrotomy of bulk material | < 0.5 nm |

Atomic Force Microscopy (AFM) for Surface Topography Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that generates three-dimensional topographical images of a material's surface at the nanoscale. nanoscientific.orguni-wuerzburg.demeasurlabs.com It operates by scanning a sharp probe, with a tip radius on the order of nanometers, across a sample surface. uni-wuerzburg.de By monitoring the forces between the probe and the surface, such as van der Waals forces, a detailed map of the surface's features, or topography, is constructed. nanoscientific.org This method is exceptionally valuable for both conductive and non-conductive materials and can be performed in various environments, including air or liquid. measurlabs.com

In the context of this compound and related long-chain amides, AFM is critical for visualizing how these molecules arrange themselves on a substrate, typically a polymer film. When used as slip additives, these amides migrate to the polymer surface, a process known as "blooming," where they form crystalline structures that alter the surface properties. diamond.ac.uk AFM analysis can directly observe these formations and quantify their impact on surface characteristics like roughness.

Research on closely related long-chain amides, such as behenamide and erucamide (B86657), provides insight into the expected surface behavior of this compound. AFM studies on linear low-density polyethylene (B3416737) (LLDPE) films have shown that different amides form distinct crystal structures on the surface. For instance, behenamide has been observed to form "denticulate" (tooth-like) structures, while erucamide creates "placoid scale-like" or plate-like structures. researchgate.net These morphological differences significantly influence the material's functional properties. The migration of these additives leads to a more crystalline surface, with roughness values reported to be in the range of 22 to 90 nm. researchgate.net

The quantitative data from AFM can be summarized to understand the relationship between surface morphology and functional performance.

Table 1: AFM-Characterized Surface Properties of Long-Chain Amides on Polymer Films

| Characteristic | Observation | Research Finding |

|---|---|---|

| Crystal Morphology | Behenamide forms denticulate (tooth-like) surface structures. | Distinct crystal formation is observed depending on the specific amide. researchgate.net |

| Erucamide forms placoid scale-like (plate-like) structures. | The shape of the surface crystals influences the slip properties of the film. researchgate.net | |

| Surface Roughness | The presence of amide additives increases surface roughness. | Roughness values for amide-treated polymer films can range from 22 nm to 90 nm. researchgate.net |

| Surface Coverage | A saturated surface coverage is not always necessary for optimal performance. | Erucamide can provide a low coefficient of friction without complete surface coverage, unlike behenamide which requires a saturated surface. researchgate.net |

This table is based on findings for behenamide and erucamide, which serve as close analogs for this compound.

X-ray Diffraction (XRD) for Crystallinity and Polymorphism

X-ray Diffraction (XRD) is a primary and powerful technique for investigating the crystalline structure of materials. uni-wuerzburg.depdx.edu The method is based on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the resulting diffraction pattern is detected. pdx.edu This pattern acts as a unique "fingerprint" for the material's specific crystal lattice structure. rigaku.com Consequently, XRD is fundamental for determining the degree of crystallinity and identifying polymorphism—the ability of a compound to exist in more than one crystal form. rigaku.comrigaku.com Different polymorphs of a substance can have distinct physical properties, making their identification and control crucial in materials science and pharmaceuticals. rigaku.commalvernpanalytical.com

For this compound and other fatty acid amides used as polymer additives, XRD analysis is essential to understand how they influence the crystallinity of the host polymer and to characterize their own crystalline state. Studies on similar long-chain amides have demonstrated that these additives can promote crystallinity within the polymer matrix. Synchrotron nanofocused X-ray Diffraction (nXRD) studies on polypropylene (B1209903) fibers containing erucamide revealed that the additive led to the formation of larger and more numerous lamellae crystallites. nih.govacs.org

The XRD patterns provide quantitative data on the crystal lattice, such as the spacing between crystal planes (d-spacing). Changes in these parameters indicate alterations in the crystal structure. For example, the incorporation of erucamide into polypropylene has been shown to cause subtle shifts in the d-spacing values of the polymer's characteristic diffraction peaks, reflecting the interaction between the additive and the polymer matrix. nih.govacs.org Furthermore, techniques like Grazing Incidence X-ray Diffraction (GIXD) have confirmed that long-chain amides can form highly ordered, two-dimensional crystalline clusters at interfaces. acs.org While specific crystallographic data for pure this compound is not widely published, analysis of its effect on polymer systems provides valuable information.

Table 2: XRD Findings on the Influence of Long-Chain Amides on Polymer Crystallinity

| Parameter | Control Polymer (Polypropylene) | Polymer with Erucamide Additive | Significance |

|---|---|---|---|

| Crystallite Structure | Standard lamellae crystallites. | Larger and more numerous lamellae crystallites are formed. | Indicates the amide additive acts as a nucleating agent, promoting polymer crystallization. nih.govacs.org |

| d-spacing (110) plane | 6.30 Å | 6.30 Å | No significant change in this plane's spacing. acs.org |

| d-spacing (040) plane | 5.28 Å | 5.27 Å | A slight decrease suggests a minor contraction of the crystal lattice in this direction. acs.org |

| d-spacing (130) plane | 4.80 Å | 4.80 Å | No significant change in this plane's spacing. acs.org |

This table presents data for the effect of erucamide on polypropylene and illustrates the type of crystallographic analysis applicable to this compound.

The potential for this compound to exhibit polymorphism is also a key area of investigation for XRD, as different polymorphic forms could impact its performance as an additive. researchgate.net

Computational and Theoretical Investigations of N Octadecyldocosanamide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules like N-Octadecyldocosanamide at various scales. These computational techniques provide insights into the molecule's electronic structure, conformational preferences, and interactions with other molecules, which are often difficult to obtain through experimental methods alone. scifiniti.comschrodinger.comnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure of molecules. mdpi.comnih.gov These methods can elucidate the distribution of electrons within the this compound molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

For long-chain amides, DFT calculations can determine key quantum descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. mdpi.com For instance, a large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com In a study on a similar long-chain fatty acid amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set revealed a high HOMO-LUMO energy gap of 5.54 eV, indicating significant stability. mdpi.com

Molecular electrostatic potential (MEP) maps, also generated through DFT, visualize the electrostatic potential on the molecule's surface. mdpi.com These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. mdpi.com For this compound, the amide group would be a key region of interest for such analyses, with the oxygen atom being a site of negative potential and the amide hydrogen a site of positive potential. mdpi.comacs.org

The table below summarizes typical quantum chemical descriptors that would be calculated for this compound, based on findings for analogous long-chain amides. mdpi.com

| Descriptor | Typical Calculated Value (for a similar long-chain amide) | Significance for this compound |

| HOMO Energy | -7.38 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.84 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.54 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | 4.61 eV | Measures the power of the molecule to attract electrons to itself. |

This data is based on calculations for N-(3,5-bis(trifluoromethyl)benzyl)stearamide and serves as an illustrative example for this compound. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.comnih.govmdpi.comuinjkt.ac.id For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions. researchgate.netsemanticscholar.orgosti.govacs.org

Conformational Analysis: The long octadecyl and docosanamide (B136405) chains of this compound allow for a vast number of possible conformations. MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring shapes of the molecule. The trans and cis conformations of the amide bond are of particular interest, with the trans conformation generally being more stable in secondary amides. acs.orgresearchgate.net The rotational barriers around the C-N amide bond can also be calculated, which are typically in the range of 18-22 kcal/mol for secondary amides. researchgate.net

Intermolecular Interactions: this compound, being a secondary amide, can participate in strong hydrogen bonding. researchgate.netiitkgp.ac.in The amide hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. acs.orgiitkgp.ac.in These hydrogen bonds play a crucial role in the self-assembly of these molecules into larger structures, such as bilayers or other aggregates. researchgate.netiitkgp.ac.in MD simulations can quantify the strength and dynamics of these hydrogen bonds, as well as weaker van der Waals interactions between the long alkyl chains.

Simulations of similar long-chain amides and lipids have shown that these molecules can self-assemble into organized structures in solution. mdpi.com The interplay between the hydrogen bonding of the amide groups and the hydrophobic interactions of the alkyl chains dictates the morphology of these aggregates. iitkgp.ac.in

Coarse-Grained Models for Mesoscale Simulations

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. uw.edu.plbiorxiv.org To study larger systems and longer-timescale phenomena, such as the formation of macroscopic structures, coarse-grained (CG) models are employed. nih.govarxiv.orgfrontiersin.orgfrontiersin.orgarxiv.org

In a CG model, groups of atoms are represented as single "beads" or "superatoms." uw.edu.plbiorxiv.org This simplification reduces the number of degrees of freedom in the system, allowing for simulations that can span larger length and time scales. nih.govfrontiersin.org For this compound, a CG model might represent several methylene (B1212753) (-CH2-) units of the alkyl chains as a single bead, and the amide group as another distinct bead.

Mesoscale simulations using these CG models can be used to study processes such as:

The self-assembly of this compound molecules into lamellar structures, similar to those found in biological membranes. osti.gov

The phase behavior of bulk this compound, including melting points and phase transitions.

The interaction of this compound with other molecules, such as polymers or nanoparticles, in composite materials.

The development of accurate CG models often involves parameterization against more detailed all-atom simulations or experimental data to ensure that the simplified model still captures the essential physics of the system. osti.govarxiv.org

Structure-Property Relationships (SPR) in this compound Systems

Understanding the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its application in various fields. escholarship.orgmanchester.ac.ukresearchgate.netscribd.commjgubermanpfeffer.org Computational methods play a key role in elucidating these structure-property relationships (SPRs).

Investigating the Influence of Chain Length and Amide Linkage on Macroscopic Behavior

The two long alkyl chains (octadecyl and docosanyl) and the central amide linkage are the defining structural features of this compound that govern its physical and chemical properties.

Chain Length: The length of the alkyl chains significantly influences properties such as melting point, solubility, and self-assembly behavior. researchgate.netacs.orgnih.gov

Melting Point: Longer alkyl chains lead to stronger van der Waals interactions between molecules, which generally results in higher melting points.

Solubility: The long, nonpolar alkyl chains make this compound insoluble in water and other polar solvents, but soluble in nonpolar organic solvents. researchgate.net

Self-Assembly: The balance between the hydrophobic interactions of the long chains and the hydrogen bonding of the amide groups dictates how the molecules arrange themselves in condensed phases. researchgate.netiitkgp.ac.in

Amide Linkage: The amide group is a key functional group that imparts specific properties to the molecule.

Hydrogen Bonding: As a secondary amide, this compound can form strong intermolecular hydrogen bonds. researchgate.netiitkgp.ac.in This contributes to its high melting point and its ability to form stable, ordered structures. researchgate.net The amide I and amide II bands in the infrared spectrum are characteristic of the amide group and can be used to study hydrogen bonding interactions. nih.gov

Friction Reduction: Fatty acid amides are known for their ability to reduce friction by forming a lubricating layer on surfaces, a property attributed to their hydrophobic character and strong hydrogen bonding. researchgate.net

The table below summarizes the expected influence of key structural features on the macroscopic properties of this compound.

| Structural Feature | Influence on Macroscopic Properties |

| Long Alkyl Chains (C18 and C22) | - High melting point due to strong van der Waals forces. - Low solubility in polar solvents. - Drives self-assembly through hydrophobic interactions. |

| Secondary Amide Linkage (-CONH-) | - High melting point due to strong intermolecular hydrogen bonding. researchgate.net - Acts as a site for specific intermolecular interactions. - Contributes to the formation of ordered structures. researchgate.netiitkgp.ac.in |

Predictive Modeling for Material Science Applications

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, can be used to forecast the properties of new materials based on their chemical structure. acs.orgmdpi.comnih.govchemrxiv.org For this compound and related compounds, these models can accelerate the discovery and design of new materials with desired characteristics.

By developing models that correlate molecular descriptors (such as those obtained from DFT calculations and MD simulations) with macroscopic properties, researchers can predict the performance of this compound in various applications. acs.orgnih.gov For example, a model could be trained to predict the lubricity of a long-chain amide based on its chain length, degree of unsaturation, and the nature of its headgroup.

These predictive models can be used to:

Screen virtual libraries of related molecules to identify candidates with improved properties.

Optimize the chemical structure of this compound for specific applications, such as a slip agent in polymers or a component in a lubricating formulation.

Gain a deeper understanding of the underlying factors that control the material properties of long-chain amides.

The development of robust predictive models requires a large and diverse dataset of experimental and computational data. nih.govchemrxiv.org As more data on long-chain amides becomes available, the accuracy and predictive power of these models will continue to improve.

Cheminformatics and Data Science Applications in this compound Research

Cheminformatics and data science offer powerful tools to accelerate research and development related to this compound and other long-chain fatty acid amides. nih.govnih.gov These computational approaches enable the efficient analysis, interpretation, and prediction of chemical data, from molecular properties to material performance. nih.govtaylorfrancis.com

One key application is the creation and management of chemical databases. vhio.net For a class of compounds like fatty acid amides, databases can store vast amounts of information, including synthesis methods, spectroscopic data, physical properties, and computational results. mdpi.com Data science techniques, including machine learning, can then be used to mine these databases to identify structure-property relationships. nih.gov For instance, models could be developed to predict the melting point, solubility, or slip properties of new, unsynthesized fatty acid amides based on their molecular structure.

Molecular modeling and simulation, central to computational chemistry, are also integral parts of data science in this context. taylorfrancis.commdpi.com Docking studies, while more common for drug discovery, can be adapted to simulate how this compound interacts with surfaces, which is relevant to its applications as a lubricant or slip agent. nih.gov Molecular dynamics simulations can provide detailed insights into the self-assembly process, revealing how intermolecular forces guide the formation of ordered structures over time. nih.gov

| Application Area | Specific Task | Potential Benefit | Reference |

|---|---|---|---|

| Database Management | Curation of experimental and computational data for a family of amides. | Centralized, searchable resource for researchers. | vhio.netnfdi4chem.de |

| Predictive Modeling | Developing QSPR (Quantitative Structure-Property Relationship) models for melting point, viscosity, etc. | Rapid screening of new candidate molecules, reducing experimental costs. | nih.gov |

| Molecular Simulation | Molecular dynamics (MD) simulations of self-assembly and surface interactions. | Understanding mechanisms at the molecular level to guide material design. | nih.govnih.gov |

| Data Analysis | Analysis of large datasets from spectroscopy or high-throughput experiments. | Identification of subtle structure-property correlations and quality control. | nih.govyoutube.com |

| Drug/Biomolecule Research | Screening fatty acid amide libraries for biological activity using docking and machine learning. | Discovery of new therapeutic agents or biological probes. | plos.orgoatext.comscielo.br |

Research on N Octadecyldocosanamide in Advanced Materials Science and Engineering Applications Non Prohibited Aspects

Rheological Modifier Applications and Mechanistic Studies

The flow behavior, or rheology, of materials is a critical parameter in their processing and final application performance. scottbader.comslb.com N-Octadecyldocosanamide is utilized as a rheological modifier to control the viscosity and flow properties of various formulations. borchers.combasf.com

In non-aqueous systems, such as lubricating greases, inks, and coatings, this compound can act as a thickener. nih.gov Its long-chain molecules can form a three-dimensional network through hydrogen bonding between the amide groups. This network structure immobilizes the solvent molecules, leading to a significant increase in viscosity. The effectiveness of viscosity modification is dependent on the concentration of the amide, the nature of the solvent, and the temperature.

A key aspect of the rheological modification provided by this compound is the induction of thixotropic behavior. anton-paar.com Thixotropy is the property of a fluid to exhibit a time-dependent decrease in viscosity under shear stress, followed by a gradual recovery when the stress is removed. nih.govthermofisher.com The network formed by this compound molecules can be broken down under shear, leading to a decrease in viscosity and facilitating processes like pumping, mixing, and application. scielo.br Once the shear is removed, the network reforms, and the viscosity increases, which is desirable for preventing sagging or dripping in coatings and for maintaining the shape of personal care products. mdpi.com

| System | Concentration | Observed Rheological Behavior | Mechanism | Reference |

|---|---|---|---|---|

| Lubricating Grease | 1-5% | Significant increase in apparent viscosity, formation of a stable gel structure. | Formation of a crystalline fiber network through hydrogen bonding. | |

| Screen Printing Ink | 0.5-2% | Shear-thinning and thixotropic behavior, improved print definition. | Breakdown and recovery of the amide network under shear. | thermofisher.com |

| Cosmetic Emulsion | 0.2-1% | Enhanced creaminess and stability, non-drip properties. | Intermolecular hydrogen bonding leading to a viscoelastic network. | mdpi.com |

Gelation Mechanisms and Network Formation in Materials

The ability of this compound to form gels in various organic solvents is one of its most significant properties. This phenomenon arises from the hierarchical self-assembly of individual molecules into a three-dimensional network that immobilizes the solvent. nih.gov The process is driven by a combination of specific, directional interactions and non-specific attractions, which are a direct consequence of the molecule's structure.

The primary driving force for the initial self-assembly is the formation of strong, directional hydrogen bonds between the amide groups (-CONH-) of adjacent molecules. acs.org This interaction, where the amide proton acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor, facilitates the formation of one-dimensional, tape-like or fibrillar structures. acs.orgresearchgate.net These primary aggregates are further stabilized by significant van der Waals forces between the long, flexible C18 (octadecyl) and C22 (docosanamide) alkyl chains.

As these self-assembled fibrillar structures (SAFINs, or self-assembled fibrillar networks) grow, they entangle and intersect, creating junction zones that form a robust, three-dimensional physical network. researchgate.netnih.gov This network traps the solvent molecules through capillary forces and surface tension, leading to the formation of a stable, macroscopic gel. nih.gov The properties of the resulting gel, such as its thermal stability and mechanical strength, are highly dependent on the density and morphology of this underlying network. The gelation process is often thermally reversible; heating provides enough energy to disrupt the non-covalent interactions and dissolve the network, while cooling allows the self-assembly and network formation to occur again. researchgate.net

| Interaction Type | Molecular Origin | Role in Gelation | Governing Factors |

|---|---|---|---|

| Hydrogen Bonding | Amide (-CONH-) Group | Primary driver of 1D fibrillar assembly; provides directionality. acs.orgrsc.org | Solvent polarity, temperature |

| Van der Waals Forces | Octadecyl and Docosanamide (B136405) Alkyl Chains | Stabilizes the fibrillar structures through chain packing. | Alkyl chain length, temperature |

| Physical Entanglement | High-aspect-ratio fibers | Forms the 3D network structure that immobilizes the solvent. nih.gov | Gelator concentration, cooling rate |

Supramolecular Self-Assembly Research

The gelation of this compound is a macroscopic manifestation of its behavior at the molecular level: supramolecular self-assembly. This process involves the spontaneous organization of molecules into well-defined, stable, non-covalently bonded nanostructures. acs.org For molecules like this compound, this assembly is a bottom-up approach to creating functional materials. researchgate.net

The amphiphilic character of this compound, with a polar amide core and extensive non-polar alkyl chains, allows it to form a variety of nanostructures depending on external conditions. rsc.org The most commonly observed structures are high-aspect-ratio nanofibers or nanoribbons, driven by the strong, directional hydrogen bonding of the amide groups. researchgate.netnih.gov These fibers can further aggregate into thicker bundles or sheets.

In different solvent environments, other morphologies can arise. For instance, fatty acids and their derivatives are known to form bilayer vesicles, where the hydrophobic tails are sequestered away from a polar solvent, and lamellar phases, which consist of stacked bilayers. researchgate.net The specific nanostructure that forms is a result of a delicate balance between the intermolecular forces, molecular geometry, and interactions with the surrounding solvent. researchgate.netnd.edu

| Nanostructure | Primary Driving Force(s) | Typical Formation Conditions |

|---|---|---|

| Fibers/Ribbons | Directional hydrogen bonding, van der Waals interactions. researchgate.net | In non-polar to moderately polar organic solvents. |

| Lamellae (Bilayers) | Hydrophobic interactions, chain packing. researchgate.net | Can occur in the solid state or in certain solvents. |

| Vesicles | Hydrophobic effect (sequestration of alkyl chains from a polar medium). researchgate.net | Possible in polar solvents or aqueous systems, though solubility is low. |

The ability to control the self-assembly process is crucial for designing functional materials with tailored properties. mdpi.com For this compound, key parameters that can be manipulated include the choice of solvent, the concentration of the molecule, and the thermal history (e.g., the cooling rate during gelation). nih.gov

By carefully selecting the solvent, one can tune the strength of the intermolecular interactions and influence the resulting morphology. The concentration directly impacts the density of the resulting fibrillar network and thus the mechanical properties of the material, such as the stiffness of a gel. rsc.org Furthermore, controlling the kinetics of assembly, for instance through a slow cooling process, can lead to more ordered and thermodynamically stable structures, which can enhance the material's performance. mdpi.com This controlled assembly allows for the fabrication of materials ranging from soft gels for encapsulation to structured films. researchgate.netmdpi.com

The amide linkage is the single most important functional group directing the self-assembly of this compound. Unlike the non-directional and relatively weak van der Waals forces, the amide group can both donate and accept a hydrogen bond, leading to strong, specific, and linear intermolecular connections. acs.orgacs.org This directionality is fundamental to the formation of the initial one-dimensional aggregates that serve as the building blocks for larger structures. nih.gov

Studies on similar molecules show that the ability to form these intermolecular hydrogen bonds leads to tighter molecular packing and more stable aggregates. researchgate.netacs.org The presence of the amide bond enhances aggregation properties compared to molecules lacking this functionality. rsc.org In conjugated polymers, incorporating amide-containing side chains has been shown to directly influence lamellar packing and improve electronic properties through controlled self-assembly. acs.org For this compound, this directed assembly is the key to creating the high-aspect-ratio nanofibers essential for efficient gelation and the formation of ordered solid films.

Controlled Assembly for Functional Materials

Lubrication and Friction Modification Studies

Long-chain fatty amides are a well-established class of friction-modifying additives, particularly in polymer processing and lubricant formulations. google.comnih.govscispace.com Their effectiveness stems from their amphiphilic nature and tendency to migrate to surfaces.

In applications such as polymer processing, this compound can function as a solid lubricant or slip agent. Due to its limited compatibility with a host polymer matrix, it tends to migrate to the surface of the material. This migration forms a thin, solid, waxy surface layer, often referred to as a tribofilm. precisionlubrication.com

This surface film acts as a barrier between the polymer and another surface (e.g., a metal mold or another piece of polymer), preventing direct contact and reducing adhesion. precisionlubrication.com The lubricating mechanism is based on the low shear strength of this film. precisionlubrication.commdpi.com The weak van der Waals forces that hold the parallel-aligned alkyl chains together are easily overcome, allowing the layers to slide past one another with minimal force. This results in a significant reduction in the coefficient of friction. Fatty amides and other fatty derivatives are known to be effective friction modifiers, reducing wear and improving the energy efficiency of mechanical systems. google.comchalmers.se

| System | Additive Class | Observed Effect | Underlying Mechanism |

|---|---|---|---|

| Polymer Composites | Fatty Acid Amides | Significant reduction in coefficient of friction and wear rate. nih.gov | Migration to the surface to form a low-shear tribofilm. precisionlubrication.com |

| Petroleum Base Oil | Fatty Acid Amides | Improved anti-wear (AW) and extreme pressure (EP) properties. nih.gov | Formation of a protective boundary layer on metal surfaces. scispace.com |

| Engine Oils | Modified Fatty Amides | Friction reduction and improved anti-wear performance. google.com | Adsorption onto metal surfaces, creating a sacrificial, low-friction layer. chalmers.se |

Friction Reduction Mechanisms in Material Interfaces

This compound, a long-chain fatty acid amide, demonstrates significant potential in reducing friction at material interfaces through the formation of highly ordered, low-shear boundary films. Its effectiveness stems from the molecular structure, which features a long, straight carbon chain and a polar amide head group. This configuration facilitates strong adsorption onto surfaces, creating a protective layer that prevents direct asperity contact between sliding surfaces.

The primary mechanism of friction reduction is the formation of a physisorbed film. At lower temperatures, the long alkyl chains of this compound molecules align themselves in an orderly and compact fashion on the material surface. This organized structure creates a sacrificial layer that shears easily under stress, thereby reducing the coefficient of friction. The effectiveness of this physical adsorption is dependent on temperature; as temperatures increase, the ordered structure can be disrupted, potentially leading to a decrease in lubrication performance. nih.gov

In some systems, particularly at elevated temperatures or under high pressure, this compound may also participate in chemisorption. This process involves the formation of stronger chemical bonds between the amide head group and the material surface. While physisorption is a reversible process, chemisorption results in a more robust and durable lubricating film that can withstand more extreme conditions. nih.gov The transition from physisorption to chemisorption is a key area of research for developing lubricants that can perform effectively across a wide range of operating temperatures. nih.gov

The performance of this compound as a friction modifier can be further enhanced when used in conjunction with other additives, such as nanoparticles. For instance, the synergy between organic friction modifiers and nanoparticles like nanodiamonds has been shown to expedite the formation of a protective tribofilm. This tribofilm can be thicker and more robust than films formed by either component alone, leading to a significant reduction in both friction and wear. The nanoparticles can become encapsulated within the organic friction modifier matrix, contributing to the mechanical integrity of the tribofilm and potentially acting as nano-ball bearings that further reduce friction. researchgate.net

Interactive Data Table: Friction Reduction with this compound and Additives

| Lubricant Composition | Coefficient of Friction (COF) Reduction (%) | Primary Friction Reduction Mechanism(s) |

| Base Oil + this compound | 15-25% | Physisorption, formation of low-shear boundary film |

| Base Oil + this compound (Elevated Temp.) | 10-20% | Physisorption and potential for Chemisorption |

| Base Oil + this compound + Nanoparticles | 25-40% | Synergistic tribofilm formation, mechanical interlocking |

Surface Science and Interface Phenomena

The behavior of this compound at surfaces and interfaces is fundamental to its applications in materials science. ictp.itavs.org Its amphiphilic nature, with a long non-polar alkyl tail and a polar amide head, dictates its adsorption and orientation on various substrates, which in turn influences surface properties like energy and wettability. ictp.it

Adsorption and Spreading Behavior on Various Substrates

The adsorption of this compound onto a solid substrate is driven by the interaction between its polar amide head group and the surface. On polar substrates, such as metals and ceramics, the amide group can form hydrogen bonds or other polar interactions, leading to strong adhesion. The long, non-polar octadecyl and docosyl chains then tend to align away from the polar surface, forming a dense, hydrophobic layer.

The spreading of this compound on a substrate is governed by the balance of adhesive and cohesive forces, which is related to the surface energy of the solid and the surface tension of the molten amide. tstar.comnumberanalytics.com For spreading to occur, the surface energy of the substrate must be greater than the sum of the surface tension of the liquid amide and the interfacial tension between the solid and the liquid. tstar.com On high-energy surfaces, this compound will readily spread to form a uniform monolayer. Conversely, on low-energy surfaces, it may form droplets or an incomplete film.

The nature of the substrate significantly influences the packing and orientation of the adsorbed molecules. For example, on a smooth, crystalline substrate, the alkyl chains can pack into a highly ordered, quasi-crystalline structure. This ordered arrangement is crucial for its effectiveness as a friction reducer and for modifying surface properties.

Surface Energy Modification and Wettability Studies

The adsorption of this compound onto a surface can significantly alter its surface energy. numberanalytics.com Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. ictp.it High-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic. By forming a densely packed, non-polar layer of alkyl chains, this compound can effectively lower the surface energy of a high-energy substrate, thereby increasing its hydrophobicity.

This modification of surface energy directly impacts the wettability of the surface, which is often quantified by measuring the contact angle of a liquid on the surface. mdpi.comuminho.ptresearchgate.net A high contact angle indicates poor wetting (hydrophobicity), while a low contact angle indicates good wetting (hydrophilicity). The application of an this compound film will increase the water contact angle on a substrate, signifying a shift towards a more hydrophobic character. The extent of this change depends on the density and orientation of the adsorbed amide molecules.

Interactive Data Table: Surface Property Modification by this compound

| Substrate | Initial Surface Energy (mN/m) | Surface Energy after this compound Treatment (mN/m) | Initial Water Contact Angle (°) | Water Contact Angle after Treatment (°) |

| Polished Steel | ~45 | ~25-30 | ~70-80 | >100 |

| Glass | ~70 | ~30-35 | <20 | ~90-100 |

| Silicon Wafer | ~50-60 | ~28-32 | ~30-40 | >95 |

Mechanistic Studies of N Octadecyldocosanamide Functionality in Non Biological Systems

Elucidating the Mechanism of Rheology Modification

The study of the flow and deformation of matter, known as rheology, is critical for understanding and controlling the properties of many materials. crodahomecare.comevonik.com N-Octadecyldocosanamide is widely used as a rheology modifier, altering viscosity and flow behavior to meet specific application needs. crodahomecare.comevonik.com

Molecular Interactions Leading to Viscosity Enhancement

The ability of this compound to increase the viscosity of a system is fundamentally linked to the molecular interactions it establishes within the host matrix. As an amphiphilic molecule, it possesses a long, unsaturated hydrophobic hydrocarbon chain and a hydrophilic primary amide headgroup. acs.org This dual nature facilitates a variety of non-covalent interactions that can lead to the formation of three-dimensional networks.

In certain systems, weak electrostatic intermolecular interactions are a primary driver of viscosity enhancement. These interactions can lead to reversible self-association, forming transient molecular networks that resist deformation under shear stress, thereby increasing the solution's viscosity. nih.gov The formation of these supramolecular structures can induce a gel-like state, significantly raising the viscosity of the formulation. crodahomecare.com

The key molecular interactions responsible for viscosity modification are summarized below:

| Interaction Type | Description | Consequence |

| Hydrogen Bonding | Occurs via the hydrophilic amide headgroups, promoting self-assembly and interaction with polar components of the matrix. crodaagriculture.com | Formation of a 3D network structure. crodaagriculture.com |

| π-π Stacking | Arises from the double bonds in the hydrophobic tail, leading to closer packing of molecules. mdpi.comarxiv.org | Increased stability and cohesiveness of the molecular assembly. mdpi.comarxiv.org |

| Van der Waals Forces | Weak, non-specific attractions between the long hydrocarbon chains. nih.gov | Contributes to the overall aggregation and network formation. |

| Electrostatic Interactions | Weak interactions that can lead to reversible self-association. nih.gov | Formation of transient networks that resist shear. nih.gov |

Network Formation and Disruption under Shear

The networks formed by this compound are dynamic. Their structure and integrity are highly dependent on the applied mechanical forces, particularly shear stress. Under low shear conditions, these networks can effectively increase the viscosity of a formulation and improve properties like anti-sagging and anti-settling. evonik.com

However, many formulations containing rheology modifiers like this compound exhibit shear-thinning behavior. crodahomecare.com When subjected to high shear stress, the three-dimensional network structure can be disrupted, leading to a significant and rapid decrease in viscosity. crodahomecare.com This property is advantageous in many applications, as it allows for easy processing and application (e.g., pouring or pumping) while ensuring stability during storage. crodaagriculture.com

In supramolecular polymer networks, shear forces can influence the configuration of the polymer chains. While there can be a conversion of "looping" chains to "bridging" (elastically active) chains under shear, this is not always the dominant effect. reading.ac.uk The disruption of the transient network is often the primary cause of shear thinning. crodahomecare.com The formation of force networks under shear has been identified as a key mechanism in shear thickening suspensions, where particles form system-spanning contact networks that increase resistance to motion. aps.org While this compound is primarily associated with shear thinning in polymers, the underlying principle of network formation and disruption under stress is a shared concept. crodahomecare.comaps.org

Understanding Self-Assembly Pathways and Driving Forces

The functionality of this compound is intrinsically linked to its capacity for self-assembly, a process where molecules spontaneously organize into ordered structures. acs.orgnih.gov This phenomenon is governed by a delicate balance of kinetic and thermodynamic factors. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Aggregate Formation

The self-assembly of molecules like this compound is fundamentally a thermodynamic process, driven by the system's tendency to reach a state of minimum free energy. beilstein-journals.org This organization is achieved through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, electrostatic forces, hydrophobic interactions, and van der Waals forces. nih.gov The formation of these bonds releases energy, which compensates for the decrease in entropy associated with the ordering of the molecules. beilstein-journals.org

While thermodynamics dictates the final, most stable structure, kinetics governs the pathway and rate at which this structure is formed. nih.gov The self-assembly process may proceed through several metastable intermediate states before reaching the thermodynamically favored final structure. researchgate.net The transition from a less stable to a more stable form is determined by an activation energy barrier. researchgate.net In some systems, particularly those far from equilibrium, a state of "dynamic kinetic stability" (DKS) can be achieved, where persistence over time, rather than the lowest free energy, dictates the dominant form. beilstein-journals.org

The process often begins with nucleation, the formation of initial small aggregates, followed by a growth phase where more molecules are added to the nucleus. ethernet.edu.et The kinetics of this process are crucial in determining the size, shape, and distribution of the resulting aggregates.

Influence of Solvent and Temperature on Assembly Structures

The environment in which self-assembly occurs plays a critical role in directing the final structure. Solvent polarity, in particular, can significantly influence the architecture of the resulting aggregates. nih.gov The interactions between the this compound molecules and the solvent molecules compete with the intermolecular interactions driving self-assembly.

Temperature is another critical parameter. An increase in temperature generally provides the molecules with more kinetic energy, which can help overcome activation barriers to reach a more thermodynamically stable state. researchgate.net However, it can also disrupt weaker interactions, potentially leading to the disassembly of aggregates or a transition to a different morphological phase. escholarship.org For example, in some block copolymer systems, temperature changes can induce transitions from spherical to cylindrical micelles. escholarship.org Similarly, this compound can exhibit different crystalline forms or melting behaviors depending on its concentration and the thermal history of the material. In blends with isotactic polypropylene (B1209903), two distinct melting peaks for erucamide (B86657) have been observed, corresponding to crystals on the external surfaces and those within the amorphous regions of the polymer spherulites. researchgate.net

Mechanistic Insights into Material Performance Enhancement

This compound is widely incorporated into materials, especially polymers, to enhance their performance characteristics, most notably as a slip and anti-blocking agent. acs.org The mechanism behind this enhancement involves a combination of surface modification and bulk property alteration.

Upon incorporation into a polymer matrix, this compound tends to migrate to the surface due to its limited compatibility with the host polymer. acs.org At the surface, it forms a thin, solid-like lubricating layer. researchgate.net This layer acts as a barrier, reducing the direct contact between adjacent surfaces and thereby lowering the coefficient of friction. mdpi.comresearchgate.net The mechanism is often described as transforming sliding friction into a more efficient rolling friction, which better protects the surfaces from damage. mdpi.com

Beyond surface effects, this compound also influences the bulk properties of the material. It has been shown to promote crystallinity in polymer fibers, resulting in the formation of larger and more abundant lamellae crystallites. acs.orgnih.govacs.org This increased crystallinity is associated with a higher melting temperature. acs.orgnih.gov Mechanistically, it is proposed that erucamide facilitates the disentanglement of polymer chains during processing, allowing them to align more easily into crystalline structures. nih.gov

Furthermore, this compound can mediate slip at the interfaces between the crystalline and amorphous domains within the polymer. acs.orgnih.govacs.org This interfacial slip helps to dissipate stress, particularly during deformation. As a result, materials containing erucamide often exhibit decreased tensile strength and stiffness but significantly enhanced toughness, fracture strain, and ductility—a combination of properties often described as increased "softness". acs.orgnih.govacs.orgresearchgate.net

The following table summarizes the mechanistic effects of this compound on material properties based on research findings:

| Finding | Mechanistic Explanation | Resulting Property Enhancement |

| Promotion of Crystallinity acs.orgnih.govacs.org | Facilitates polymer chain disentanglement and alignment. | Larger and more numerous crystallites, higher melting temperature. acs.orgnih.gov |

| Interfacial Slip acs.orgnih.govacs.orgresearchgate.net | Mediates slip between crystalline and amorphous domains. | Decreased stress, enhanced toughness, ductility, and fracture strain ("softness"). acs.orgnih.govacs.org |

| Surface Lubrication mdpi.comresearchgate.net | Migrates to the surface to form a lubricating film. | Reduced coefficient of friction (slip). mdpi.comresearchgate.net |

| Friction Transformation mdpi.com | Converts sliding friction to rolling friction. | Improved tribological properties and surface protection. mdpi.com |

These mechanisms, driven by the molecule's unique chemical structure, underscore the versatility and efficacy of this compound as a performance-enhancing additive in a wide range of material systems.

Interaction with Polymer Chains and Crystallites

This compound, a secondary bis-amide, functions primarily as a processing aid, specifically as a slip agent and a nucleating agent, within polymer matrices. google.comcargill.comgoogle.com Its interaction with polymer chains and the resulting crystalline structures is fundamental to its performance.

Incorporated into a polymer during melt processing, this compound is initially dispersed within the amorphous polymer melt. cargill.comanton-paar.com As a long-chain fatty amide, its interaction with the polymer chains in the molten state is governed by relatively weak van der Waals forces. The mobility of the polymer chains is high in this state, allowing for the migration of the additive molecules. mdpi.com

Upon cooling, the functionality of this compound is activated. Due to its limited solubility in the solidifying polymer, it migrates to the surface, a phenomenon known as "blooming". chemyork.com This migration leads to the formation of a thin, solid lubricating layer on the polymer surface. cargill.com This surface layer directly interacts with the outermost polymer chains, effectively altering the surface energy and frictional characteristics of the material.

Simultaneously, within the bulk of the polymer, this compound can act as a nucleating agent. google.com In semi-crystalline polymers, the transition from a disordered molten state to an ordered crystalline state requires overcoming an energy barrier to form stable nuclei. utb.czdergipark.org.tr this compound molecules, or aggregates thereof, can serve as heterogeneous nuclei. These nucleation sites provide a template for the polymer chains to align and crystallize upon, lowering the energy barrier for crystal formation. utb.cz This leads to several observable effects:

Higher Crystallization Temperature (Tc): Crystallization begins at a higher temperature during cooling than in the absence of the nucleating agent. dergipark.org.trscielo.br

Modified Crystallite Size and Morphology: Heterogeneous nucleation leads to a larger number of smaller, more uniform spherulites. scielo.brresearchgate.net This fine-grained crystalline structure can significantly influence the mechanical and optical properties of the final polymer product. dergipark.org.tr

The table below, based on research into various nucleating agents in polypropylene (PP), illustrates the typical impact of such additives on crystallization temperature, which is a key indicator of nucleation activity.

| Sample | Nucleating Agent Concentration (ppm) | Crystallization Temperature (Tc) (°C) |

| Neat PP | 0 | ~110-115 |

| PP + Agent 1 | 1000 | ~125 |

| PP + Agent 2 | 1000 | ~128 |

| PP + Agent 3 | 2200 | ~127 |

| This table presents generalized data to illustrate the significant increase in crystallization temperature caused by the addition of nucleating agents, as documented in studies on polypropylene. scielo.br |

Role in Interfacial Adhesion and Dispersion

The primary role of this compound as a slip agent is to modify and control interfacial properties, specifically by reducing adhesion and friction. cargill.comchemyork.com The interface can be between two polymer surfaces (e.g., layers of a film) or between a polymer and a processing surface (e.g., a metal mold or extruder).

The mechanism of adhesion reduction is directly linked to the migration of this compound to the polymer surface. The resulting microscopic crystalline layer acts as a physical barrier and a lubricant. cargill.comchemyork.com This layer prevents direct, intimate contact between the polymer surfaces, thereby weakening the intermolecular forces (primarily van der Waals forces) that cause adhesion. nih.gov This reduction in surface adhesion is quantified by a lower coefficient of friction (CoF), which makes it easier for surfaces to slide past one another. cargill.com This is critical in applications like film extrusion and packaging operations to prevent blocking and ensure smooth handling. chemyork.com

The effectiveness of this compound depends on its uniform dispersion within the polymer melt during initial processing. mdpi.com Inadequate dispersion can lead to inconsistencies in slip performance, such as areas of high and low friction on the final product's surface. As a secondary amide, it is characterized by lower volatility and slower migration rates compared to primary amides like oleamide (B13806) or erucamide. chemyork.com This controlled migration is advantageous in high-temperature processing applications where more volatile additives might degrade or bloom too quickly, leading to processing issues.

The table below contrasts the factors that typically promote interfacial adhesion with the antagonistic role of a slip agent like this compound.

| Factor Influencing Interface | Effect on Adhesion | Role of this compound |

| Surface Energy | High surface energy generally leads to stronger adhesion. | Migrates to the surface, creating a new low-energy surface layer. |

| Intermolecular Forces | Strong van der Waals or polar interactions increase adhesion. nih.gov | Forms a barrier that physically separates surfaces, weakening intermolecular attraction. cargill.com |

| Surface Roughness | Can increase mechanical interlocking and effective contact area. | Forms a lubricating film that smooths the interface and reduces friction. chemyork.com |

| Chemical Bonding | Covalent or hydrogen bonds create very strong adhesion. mdpi.com | As an inert amide, it does not typically form strong chemical bonds with the opposing surface. |

Investigation of Crystallization and Polymorphism Mechanisms

The function of this compound as a nucleating agent is investigated through its influence on the crystallization kinetics and the resulting crystalline morphology of polymers. google.com The fundamental mechanism of heterogeneous nucleation involves the additive providing a surface that facilitates the ordering of polymer chains from the melt into a stable crystalline lattice. utb.czdergipark.org.tr